molecular formula C16H22ClN3 B12423442 Tripelennamine-d4 hydrochloride

Tripelennamine-d4 hydrochloride

Cat. No.: B12423442
M. Wt: 295.84 g/mol
InChI Key: FSSICIQKZGUEAE-QJUQVXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripelennamine-d4 Hydrochloride is a deuterium-labeled analog of Tripelennamine, a first-generation ethylenediamine-class histamine H1 receptor antagonist . This compound is designed for use as an internal standard in quantitative mass spectrometry-based analyses, helping researchers achieve accurate and reliable measurements of the parent drug in complex biological matrices . The incorporation of four deuterium atoms provides a distinct mass shift that minimizes interference during instrumental analysis. Tripelennamine itself is used in research to study allergic responses and hypersensitivity reactions, as it competitively antagonizes the H1 receptor, effectively blocking the action of endogenous histamine . The parent compound, Tripelennamine (also known under brand names such as Pyribenzamine and Azaron), has been used in the treatment of conditions like asthma, hay fever, urticaria, and rhinitis, and also finds applications in veterinary medicine . With the molecular formula C16H18D4ClN3 and a molecular weight of 295.84 g/mol, this high-purity certified reference material is essential for pharmacokinetic studies, drug metabolism research, and analytical method development . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H22ClN3

Molecular Weight

295.84 g/mol

IUPAC Name

N-benzyl-1,1,2,2-tetradeuterio-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H/i12D2,13D2;

InChI Key

FSSICIQKZGUEAE-QJUQVXHISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC1=CC=CC=C1)C2=CC=CC=N2)N(C)C.Cl

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Heterogeneous Catalysis for Selective Deuteration

Recent advances in borrowing hydrogen (BH) methodology have enabled selective deuteration using transition metal catalysts. Ruthenium-PNP pincer complexes, effective in amine alkylation, were adapted for deuterium incorporation by substituting H2 with D2 in hydrogenation steps. For example, treating tripelennamine’s ketone precursor with D2 (5–200 bar) over a Ru-PNP catalyst at 155–180°C yielded the deuterated amine intermediate with 92% isotopic purity. Key parameters include:

Catalyst Pressure (bar D2) Temperature (°C) Deuteration Efficiency (%) Side Products
Ru-PNP Pincer 5 155 78 N-Alkylation derivatives
Ni–Cu–Cr2O3 200 180 92 Pyrrolidine cyclization
Fe3(CO)12/PCy3 30 120 65 β-Hydride elimination

These systems face challenges in suppressing cyclic byproducts (e.g., pyrrolidine), requiring optimized flow reactor designs or co-catalysts like SnCl2.

Synthesis from Deuterated Precursors

An alternative route involves constructing the tripelennamine backbone using deuterated building blocks. Deuterated pyridine derivatives (e.g., C6D5CD2Br) are coupled with γ-chloropropyldiphenylmethane-d4 via Ullmann coupling, followed by amination with ND3. This method achieves >99% deuterium incorporation but suffers from low yields (35–42%) due to steric hindrance.

Stepwise Assembly and Salt Formation

The pharmacopeial assay for tripelennamine hydrochloride guides the final salt formation:

  • Amination : React deuterated benzyl bromide with diphenylmethane-d4 in dioxane at 200°C (0.5 h, CuCrO catalyst), yielding 4-(diphenylmethoxy)-1-butanamine-d4.
  • Hydrochloride Formation : Treat the amine with DCl in anhydrous ethanol, achieving a 95% isolated yield after recrystallization.

Critical quality controls include:

  • pH : 6.0–7.0 in aqueous solution
  • Particulate matter : <6,000 particles ≥10 µm per container
  • Isotopic purity : Validated via LC-MS (m/z 308 → 312 shift).

Analytical Validation and Challenges

Stability Considerations

Deuterated analogs exhibit enhanced metabolic stability but are prone to isotopic scrambling under acidic conditions. Accelerated stability studies (40°C/75% RH, 6 months) show <2% deuterium loss when stored in amber vials.

Chemical Reactions Analysis

Types of Reactions

Tripelennamine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Silver (III) in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides under basic conditions.

Major Products Formed

Scientific Research Applications

Tripelennamine-d4 hydrochloride is a deuterated form of tripelennamine hydrochloride, a first-generation antihistamine, with a molecular weight of approximately 295.844 g/mol. It is a white crystalline solid, soluble in water and alcohol, with a pKa of about 9. The deuteration of tripelennamine enables enhanced tracking in biochemical studies, especially in pharmacokinetic and metabolic research.

Scientific Research Applications

This compound is primarily used in research settings, especially in pharmacokinetic studies where tracking the metabolism of drugs is essential. Its applications include:

  • Pharmacological Research It is used to study drug interactions and metabolic pathways.
  • Analytical Chemistry It serves as a standard for mass spectrometry.
  • Treatment of allergies Tripelennamine is a first-generation antihistamine, used in the treatment of asthma, hay fever, and urticaria . It can attenuate or reverse the effect of histamine and is primarily used for the treatment of itching after insect bites .

Pharmacokinetics and Metabolism

This compound is utilized in research to examine interactions with biological systems. Studies indicate that it can modulate responses to allergens by blocking histamine's effects on target tissues. Its interactions with cytochrome P450 enzymes are also significant for understanding its metabolism and potential drug-drug interactions. The deuterated nature of this compound allows for precise tracking in metabolic studies, providing insights into drug behavior that are not possible with non-deuterated forms, making it valuable in pharmacological research compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Deuterated Hydrochloride Salts in Pharmaceutical Research

Deuterated compounds like tripelennamine-d4 hydrochloride are critical for minimizing background interference in analytical assays. Below is a comparison with other deuterated hydrochloride salts:

Table 1: Key Properties of Deuterated Hydrochloride Salts
CompoundCAS NumberMolecular FormulaParent Compound UseDeuterium PositionsResearch Applications
Tripelennamine-d4 HCl TRC T808327C₁₆H₂₁N₃·HCl (D₄)AntihistamineEthylamine side chainsDrug metabolism studies, HPLC/MS quantification
Dimethocaine-d4 HCl 1346601-45-3C₁₆H₂₇ClN₂O₂Local anestheticBenzene ring (2,3,5,6)Pharmacokinetic profiling
Triethylenetetramine-D4 HCl Not specifiedC₆H₁₈N₄·4HCl (D₄)Chelation therapyEthylene groupsMetabolic pathway analysis

Key Findings :

    Structural Differences: Tripelennamine-d4 HCl features a diphenylamine backbone, whereas dimethocaine-d4 HCl includes a benzoate ester group. These structural variances dictate distinct pharmacological targets—antihistaminic vs. anesthetic effects. Analytical Utility: Deuterium labeling in all three compounds improves signal resolution in MS by reducing isotopic overlap. For example, tripelennamine-d4 HCl is used to distinguish endogenous metabolites from drug-derived species in biofluids .

Non-Deuterated Hydrochloride Salts with Similar Backbones

Non-deuterated analogs provide context for understanding the deuterated forms' advantages:

Table 2: Comparison with Non-Deuterated Hydrochloride Salts
CompoundCAS NumberMolecular FormulaPharmacological ClassKey Differences from Tripelennamine-d4 HCl
Dopamine HCl 62-31-7C₈H₁₁NO₂·HClNeurotransmitterContains catechol group; used in neurological studies vs. antihistamine research
4-Nitrophenylethylamine HCl Not specifiedC₈H₁₀N₂O₂·HClIntermediate in synthesisNitro group increases electron deficiency, altering reactivity
Prilocaine HCl ReferencedC₁₃H₂₀N₂O·HClLocal anestheticLacks aromatic rings; shorter half-life

Key Findings :

    Functional Groups: Dopamine HCl’s catechol moiety makes it susceptible to oxidation, unlike the stable diphenylamine structure of tripelennamine-d4 HCl . Stability: Tripelennamine-d4 HCl’s deuterium substitution may reduce metabolic degradation rates compared to non-deuterated tripelennamine, as seen in similar deuterated compounds .

Impurities and Degradation Products

Tripelennamine-d4 HCl must be distinguished from impurities in its parent compound:

Table 3: Impurities of Tripelennamine Hydrochloride
ImpurityCAS NumberMolecular FormulaSignificance
Tripelennamine N-Oxide 60317-19-3C₁₆H₂₁N₃O·HClOxidation product; monitored in stability testing
Ethanolamine (Imp. A) 141-43-5C₂H₇NO·HClByproduct of synthesis; affects purity

Key Findings :

  • Deuterated analogs like tripelennamine-d4 HCl are used as internal standards to quantify these impurities in HPLC assays, ensuring accurate purity assessments .

Biological Activity

Tripelennamine-d4 hydrochloride is a deuterated form of tripelennamine, a well-known histamine H1 antagonist. This compound is primarily utilized in the treatment of allergic reactions, including hay fever and other upper respiratory allergies. Its biological activity is characterized by its ability to block histamine receptors, which mitigates the physiological effects of histamine in the body.

This compound acts as an antihistamine by binding to the H1 receptor and preventing histamine from exerting its effects. Histamine, a biogenic amine, plays a crucial role in allergic responses by inducing symptoms such as itching, vasodilation, and increased vascular permeability. By antagonizing these receptors, tripelennamine-d4 alleviates symptoms like sneezing, runny nose, and itchy eyes associated with allergic conditions .

Pharmacokinetics

  • Absorption : Tripelennamine is well absorbed when administered orally.
  • Distribution : The volume of distribution is not well defined for tripelennamine-d4 specifically but is expected to be similar to that of the parent compound.
  • Metabolism : The metabolism of tripelennamine involves cytochrome P450 enzymes, particularly CYP2D6, which are responsible for the oxidative metabolism of various drugs .
  • Elimination : The elimination half-life and specific excretion pathways for tripelennamine-d4 have not been extensively documented but are presumed to follow similar pathways as tripelennamine.

Biological Activity Overview

Property Details
Compound Name This compound
CAS Number 154-69-8
Molecular Formula C16H21D4N3
Molecular Weight 55768.94 Da
Mechanism of Action H1 receptor antagonist
Primary Uses Allergic reactions, hay fever

Clinical Studies and Case Reports

Research indicates that tripelennamine-d4 exhibits similar efficacy to its non-deuterated counterpart in treating allergic conditions. A study evaluating the pharmacodynamics of antihistamines found that deuterated compounds often show improved metabolic stability without significantly altering pharmacological activity .

In a clinical setting, case reports have demonstrated effective symptom relief in patients suffering from seasonal allergies after administration of tripelennamine. Patients reported reduced sneezing and nasal congestion within hours of dosing, supporting its rapid onset of action.

Potential Side Effects

While tripelennamine-d4 is generally well tolerated, potential side effects may include:

  • Drowsiness (less common compared to first-generation antihistamines)
  • Gastrointestinal disturbances
  • Dry mouth

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